
2-甲基-5-硝基-3-苯基-1H-吲哚
描述
“2-methyl-5-nitro-3-phenyl-1H-indole” is a derivative of indole, a heterocyclic compound. Indole derivatives are known for their diverse biological activities and potential therapeutic applications . They are found in many synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .科学研究应用
化学反应和衍生物
- 与二氧化氮和亚硝酸的反应:类似吲哚衍生物与苯中的二氧化氮或亚硝酸反应,导致异亚硝基和亚硝基吲哚衍生物的形成,表明“2-甲基-5-硝基-3-苯基-1H-吲哚”的潜在化学转化途径(Astolfi 等人,2006 年)。
- 氧化偶联反应:吲哚衍生物与苯甲酰硝酸酯发生氧化偶联反应,这可能表明“2-甲基-5-硝基-3-苯基-1H-吲哚”的类似反应性(Berti 等人,1968 年)。
- 阳极氧化下的反应:相关化合物的阳极氧化导致各种产物,展示了电化学应用的潜力(Greci 等人,2000 年)。
亚硝化和硝化过程
- 亚硝化速率和机理:“2-甲基-5-硝基-3-苯基-1H-吲哚”经过亚硝化,在各种条件下形成 3-亚硝基产物,表明其在亚硝化过程中的反应性(Challis 和 Lawson,1973 年)。
- 硝化反应:类似苯基取代吲哚的硝化导致各种硝基衍生物,表明“2-甲基-5-硝基-3-苯基-1H-吲哚”可能发生类似反应(Settimo 和 Saettone,1965 年)。
合成和结构分析
- 衍生物的合成:从类似吲哚化合物合成新衍生物表明合成各种“2-甲基-5-硝基-3-苯基-1H-吲哚”衍生物以用于不同应用的潜力(Ahmed,2018 年)。
- 晶体结构分析:相关化合物的 X 射线晶体学研究提供了对“2-甲基-5-硝基-3-苯基-1H-吲哚”可能相关的结构特征的见解(Narayanan 等人,2011 年)。
未来方向
Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing a variety of indole derivatives, including “2-methyl-5-nitro-3-phenyl-1H-indole”, and investigating their biological activities and potential therapeutic applications.
作用机制
Target of Action
The compound “2-methyl-5-nitro-3-phenyl-1H-indole” is known to interact with several targets. These include Protein kinase C theta (PKCθ) , Tubulin , Peptide-mimetic protease-activated receptor-1 (PAR-1) , Cytosolic phospholipase A2α , Cyclooxygenase (COX) , and Serotonin 5-HT6 Receptor Ligands . These targets play crucial roles in various biological processes, including cell signaling, cell structure and movement, inflammation, and neurotransmission.
Mode of Action
Indole derivatives, in general, are known to bind with high affinity to multiple receptors . This suggests that “2-methyl-5-nitro-3-phenyl-1H-indole” may interact with its targets in a similar manner, leading to changes in the activity of these targets and subsequent biological effects.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of PKCθ and COX can lead to anti-inflammatory effects . Interference with tubulin polymerization can disrupt cell division and movement . Antagonism of PAR-1 can affect platelet aggregation and other processes . The compound’s effect on Serotonin 5-HT6 Receptor Ligands suggests potential impacts on neurotransmission .
Pharmacokinetics
The properties of indole derivatives can vary widely depending on their specific chemical structures .
Result of Action
The molecular and cellular effects of “2-methyl-5-nitro-3-phenyl-1H-indole” depend on its interactions with its targets and the biochemical pathways it affects. For example, its anti-inflammatory effects could result from the inhibition of PKCθ and COX . Its potential effects on cell division and movement could stem from its impact on tubulin polymerization .
生化分析
Biochemical Properties
2-Methyl-5-nitro-3-phenyl-1H-indole interacts with several enzymes and proteins. It has been identified as an inhibitor of Protein kinase C theta (PKCθ), a key enzyme involved in cellular signaling . It also inhibits Tubulin polymerization, affecting cell structure and division .
Cellular Effects
The compound influences cell function by interacting with various cellular processes. Its inhibition of PKCθ and Tubulin polymerization can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Methyl-5-nitro-3-phenyl-1H-indole exerts its effects through binding interactions with biomolecules. It inhibits PKCθ and Tubulin polymerization, leading to changes in gene expression and cellular function .
Metabolic Pathways
2-Methyl-5-nitro-3-phenyl-1H-indole is likely involved in various metabolic pathways due to its interactions with key enzymes like PKCθ . Specific information on the metabolic pathways it is involved in, including any enzymes or cofactors it interacts with, is not currently available.
Transport and Distribution
The transport and distribution of 2-Methyl-5-nitro-3-phenyl-1H-indole within cells and tissues are likely influenced by its interactions with various proteins and enzymes . Specific information on its localization or accumulation is not currently available.
Subcellular Localization
The subcellular localization of 2-Methyl-5-nitro-3-phenyl-1H-indole and its effects on activity or function are likely influenced by its interactions with various proteins and enzymes . Specific information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is not currently available.
属性
IUPAC Name |
2-methyl-5-nitro-3-phenyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-15(11-5-3-2-4-6-11)13-9-12(17(18)19)7-8-14(13)16-10/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNKMHCGSIZJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801294717 | |
| Record name | 2-Methyl-5-nitro-3-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801294717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41018-87-5 | |
| Record name | 2-Methyl-5-nitro-3-phenyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41018-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-nitro-3-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801294717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



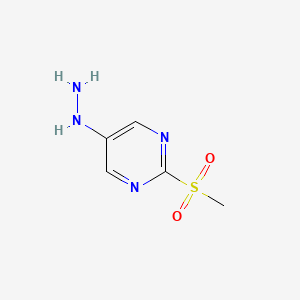


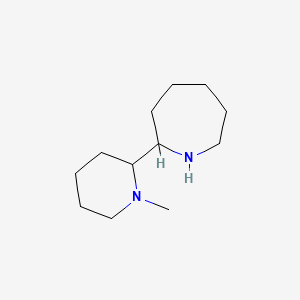

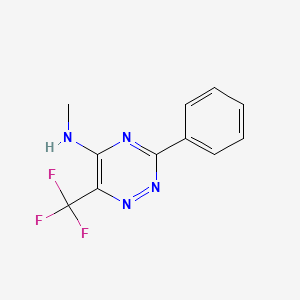
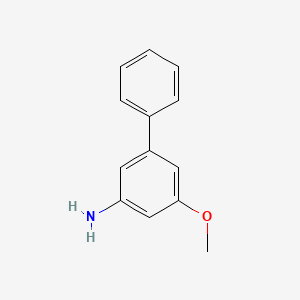
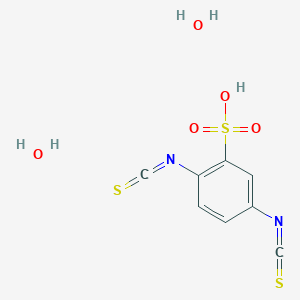
![Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate](/img/structure/B3041844.png)

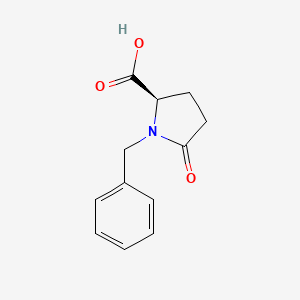
![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)oxy]thiophene-2-carboxylate](/img/structure/B3041850.png)

